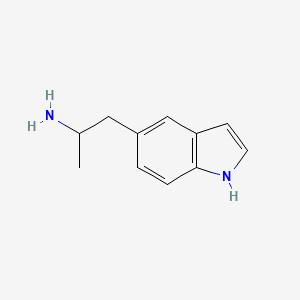

5-(2-Aminopropyl)indole

描述

5-(2-氨基丙基)吲哚: ,俗称 5-IT,是一种属于吲哚类和苯乙胺类化学物质的具有精神活性的化合物。它以其致幻作用而闻名,并作为一种设计药物上市。 该化合物于 1962 年由阿尔伯特·霍夫曼首次合成 。 自 2011 年起,它一直在线上销售商手中作为娱乐性药物出售 .

准备方法

合成路线和反应条件: 5-(2-氨基丙基)吲哚的合成涉及在碳酸钾等碱的存在下,吲哚与 2-溴丙烷反应。该反应通常在二甲基甲酰胺等有机溶剂中,在高温下进行。然后,通过重结晶或色谱法对所得产物进行纯化。

工业生产方法: 5-(2-氨基丙基)吲哚的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用自动化反应器和连续流系统,以确保质量和产率的一致性。优化反应条件,以最大限度地提高合成效率,同时将副产物的产生降至最低。

化学反应分析

反应类型:

氧化: 5-(2-氨基丙基)吲哚可以进行氧化反应,形成各种氧化的衍生物。常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 该化合物可以使用锂铝氢化物等还原剂还原,形成相应的胺衍生物。

取代: 5-(2-氨基丙基)吲哚可以进行取代反应,其中氨基被其他官能团取代。这可以通过使用酰氯或磺酰氯等试剂来实现。

常见的试剂和条件:

氧化: 在酸性或中性条件下使用高锰酸钾。

还原: 在无水乙醚中使用锂铝氢化物。

取代: 在吡啶等碱的存在下,使用酰氯或磺酰氯。

主要产物:

氧化: 氧化的衍生物,如吲哚-5-羧酸。

还原: 相应的胺衍生物。

取代: 各种取代的吲哚衍生物,取决于所用试剂。

科学研究应用

化学: 5-(2-氨基丙基)吲哚被用作合成各种吲哚衍生物的前体。

生物学: 该化合物用于生物学研究,以研究其对神经递质系统的影响。 它是一种三联单胺释放剂,影响多巴胺、去甲肾上腺素和血清素的水平 .

医学: 研究正在进行中,以探索 5-(2-氨基丙基)吲哚的潜在治疗应用。它的致幻作用表明它可能用于治疗某些精神疾病,但其安全性需要经过彻底评估。

工业: 在工业领域,5-(2-氨基丙基)吲哚用于开发新材料,并在各种制造工艺中用作化学中间体。

作用机制

5-(2-氨基丙基)吲哚通过作为一种三联单胺释放剂发挥作用。它通过与各自的转运蛋白相互作用,增加多巴胺、去甲肾上腺素和血清素的释放。 此外,它还作为单胺氧化酶 A 抑制剂,进一步增强这些神经递质的水平 。该化合物的效果主要是兴奋作用而不是迷幻作用,这与其他吲哚衍生物区别开来。

相似化合物的比较

类似化合物:

α-甲基色胺 (αMT): 一种具有迷幻作用的色胺衍生物。

5-(2-氨基丙基)苯并呋喃 (5-APB): 一种具有致幻作用的苯乙胺衍生物。

3,4-亚甲二氧基甲基苯丙胺 (MDA): 一种具有兴奋和迷幻作用的苯乙胺衍生物。

比较: 5-(2-氨基丙基)吲哚在其化学结构上是独特的,因为它是一种吲哚衍生物,氨基位于 5 位而不是 3 位,而 3 位是色胺中常见的。这种结构差异导致其具有兴奋作用,而不是像 α-甲基色胺等化合物中观察到的迷幻作用。与 5-(2-氨基丙基)苯并呋喃相比,5-(2-氨基丙基)吲哚具有不同的核心结构,但具有相似的致幻作用。 与具有兴奋和迷幻作用的 3,4-亚甲二氧基甲基苯丙胺不同,5-(2-氨基丙基)吲哚的作用主要是兴奋作用 .

生物活性

5-(2-Aminopropyl)indole (5-IT) is a synthetic compound that has garnered attention for its psychoactive properties and potential health risks. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and associated risks.

Overview of this compound

5-IT is classified as a new psychoactive substance (NPS), structurally related to other stimulants like MDMA. It has been linked to various adverse effects, including fatalities, particularly when used in combination with other drugs. Understanding its biological activity is crucial for assessing its safety and therapeutic potential.

Monoamine Oxidase Inhibition:

5-IT acts as a reversible and competitive inhibitor of monoamine oxidase A (MAO-A), with an IC50 value of 1.6 µM and a Ki value of 0.25 µM, indicating a significant potency compared to other inhibitors like clorgyline and harmaline (IC50 values of 0.016 µM and 0.020 µM, respectively) . This inhibition can lead to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine.

Monoamine Transporter Interaction:

Research indicates that 5-IT is a potent substrate for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. In vitro studies show that it releases these monoamines in rat brain synaptosomes, demonstrating a greater potency for DAT compared to SERT . This selective action may contribute to its stimulant effects.

Pharmacological Effects

Stimulant Properties:

In vivo studies have shown that 5-IT induces locomotor stimulation in mice, similar to the effects produced by MDMA . Behavioral assessments indicate that it can evoke sympathomimetic symptoms, which are characteristic of stimulant drugs.

Comparative Potency:

When compared to its structural isomer, 6-(2-aminopropyl)indole (6-IT), 5-IT exhibits different pharmacological profiles. While both compounds act as monoamine releasers, 6-IT is more potent in antagonizing pro-convulsant effects induced by reserpine . The differences in their biological activity underscore the importance of structural nuances in determining pharmacological effects.

Toxicological Concerns

Health Risks:

The use of 5-IT has been associated with numerous fatalities, often occurring in poly-drug contexts. Reports highlight cases where users experienced severe adverse effects consistent with sympathomimetic toxicity . Given its potent stimulant properties and MAO-A inhibition, the risk of serotonin syndrome increases when combined with other serotonergic agents.

Case Studies:

Several case studies have documented the toxicological profiles of individuals who consumed 5-IT. For instance, a cluster of fatalities in Sweden was linked to its use alongside other psychoactive substances . These incidents emphasize the need for caution regarding its recreational use.

Research Findings

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Findings |

|---|---|

| Cerletti et al., 1968 | Demonstrated anti-reserpine activity; established IC50 values for various indole derivatives. |

| Herraiz and Brandt, 2014 | Confirmed MAO-A inhibition; provided comparative potency data against known inhibitors. |

| Baumann et al., 2013 | Investigated monoamine releasing properties; noted differential effects on DAT and SERT. |

| EMCDDA Risk Assessment Report | Highlighted health risks associated with recreational use; documented fatalities linked to 5-IT. |

属性

IUPAC Name |

1-(1H-indol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7-8,13H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULGMISRJWGTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873562 | |

| Record name | 1-(1H-Indol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3784-30-3 | |

| Record name | α-Methyl-1H-indole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3784-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminopropyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003784303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1H-Indol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3784-30-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2-AMINOPROPYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98BOE73HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。